molecular formula C13H9ClN4S B3032450 4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 1823183-79-4

4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No.: B3032450
CAS No.: 1823183-79-4
M. Wt: 288.76
InChI Key: KMEABKLIJCNTOY-UHFFFAOYSA-N
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Description

4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a heterocyclic compound that contains a pyrimidine ring fused with a thiazole ring and a chlorophenyl group

Mechanism of Action

Target of Action

The compound “4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine” is a derivative of thiazole, a heterocyclic organic compound . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The primary targets of this compound are likely to be related to these biological activities.

Mode of Action

The mode of action of thiazole derivatives is characterized by their interaction with various biological targets. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These reactions can lead to changes in the biological targets, resulting in the observed biological activities.

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For instance, they can activate or inhibit certain enzymes, stimulate or block receptors, and alter the function of certain biochemical pathways . The specific pathways affected by “this compound” would depend on its specific biological targets and activities.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the absorption, distribution, metabolism, and excretion (ADME) of the compound, and thus its bioavailability.

Result of Action

The molecular and cellular effects of “this compound” would depend on its specific biological targets and activities. Given the diverse biological activities of thiazole derivatives, the compound could potentially have a wide range of effects at the molecular and cellular level .

Biochemical Analysis

Biochemical Properties

4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For example, it may interact with enzymes involved in the synthesis of nucleotides, thereby affecting DNA and RNA synthesis. Additionally, this compound can bind to specific proteins, altering their function and leading to changes in cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can interact with transcription factors, leading to changes in gene expression. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular function. For example, prolonged treatment with this compound may result in sustained inhibition of enzyme activity, leading to alterations in metabolic pathways and cellular homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity. The primary metabolic pathways include oxidation, reduction, and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, affecting its bioavailability and pharmacokinetics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration. Additionally, this compound can bind to plasma proteins, affecting its distribution and accumulation in different tissues. The localization of this compound within specific cellular compartments can impact its biological activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2-chlorobenzaldehyde with thiourea in the presence of a base such as potassium hydroxide.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the reaction of a suitable amidine with a β-dicarbonyl compound.

    Coupling of the Thiazole and Pyrimidine Rings: The final step involves the coupling of the thiazole and pyrimidine rings through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: Employed in the synthesis of advanced materials and as a building block for more complex chemical entities.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine: shares structural similarities with other thiazole and pyrimidine derivatives, such as:

Uniqueness

  • The unique combination of the thiazole and pyrimidine rings with the chlorophenyl group imparts distinct biological activities and chemical reactivity to this compound, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4S/c14-9-4-2-1-3-8(9)12-17-7-11(19-12)10-5-6-16-13(15)18-10/h1-7H,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEABKLIJCNTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(S2)C3=NC(=NC=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101215059
Record name 2-Pyrimidinamine, 4-[2-(2-chlorophenyl)-5-thiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101215059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823183-79-4
Record name 2-Pyrimidinamine, 4-[2-(2-chlorophenyl)-5-thiazolyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823183-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrimidinamine, 4-[2-(2-chlorophenyl)-5-thiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101215059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
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4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine

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